Dichloro(fluoro)(naphthalen-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(fluoro)(naphthalen-1-yl)silane is a chemical compound with the molecular formula C₁₀H₇Cl₂FSi. It is a silane derivative where a naphthalene ring is bonded to a silicon atom, which is further substituted with two chlorine atoms and one fluorine atom. This compound is primarily used in industrial applications and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(fluoro)(naphthalen-1-yl)silane typically involves the reaction of naphthalene derivatives with silicon tetrachloride (SiCl₄) in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine and fluorine atoms on the silicon atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process often includes steps for purification and isolation of the final product to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Dichloro(fluoro)(naphthalen-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other by-products.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while hydrolysis can produce silanols and siloxanes.
Scientific Research Applications
Dichloro(fluoro)(naphthalen-1-yl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and the development of novel bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism by which dichloro(fluoro)(naphthalen-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The presence of chlorine and fluorine atoms enhances the reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The naphthalene ring provides additional stability and electronic properties, making the compound suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the naphthalene ring and fluorine atom.
Trichlorosilane: Contains three chlorine atoms and no fluorine or naphthalene ring.
Fluorophenylsilane: Contains a phenyl ring instead of a naphthalene ring and has fluorine substitution.
Uniqueness
Dichloro(fluoro)(naphthalen-1-yl)silane is unique due to the combination of a naphthalene ring with silicon, chlorine, and fluorine atoms. This unique structure imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61502-52-1 |
---|---|
Molecular Formula |
C10H7Cl2FSi |
Molecular Weight |
245.15 g/mol |
IUPAC Name |
dichloro-fluoro-naphthalen-1-ylsilane |
InChI |
InChI=1S/C10H7Cl2FSi/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
XJSQJYJBDDFDKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[Si](F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.